42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin
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Description
“42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” is an intermediate used to make Everolimus-d41. It is also used as a standard for the detection of environmental pollutants2.
Synthesis Analysis
The synthesis of “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” is not explicitly mentioned in the search results. However, it is mentioned that it is an intermediate to make Everolimus-d41.Molecular Structure Analysis
The molecular formula of “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” is C59H93D4NO14Si1. The molecular weight is 1076.511.
Chemical Reactions Analysis
The specific chemical reactions involving “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” are not detailed in the search results. However, stable isotope-labeled compounds like this are often used in chemical identification, qualitative and quantitative detection2.Physical And Chemical Properties Analysis
The physical and chemical properties of “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” are not explicitly mentioned in the search results. However, its molecular formula is C59H93D4NO14Si and its molecular weight is 1076.511.Safety And Hazards
The safety and hazards associated with “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” are not specified in the search results.
Future Directions
The future directions for “42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin” are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.
properties
IUPAC Name |
(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1/i29D2,30D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAIMYVVCQFDKI-SGPIUGFDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H97NO14Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1076.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin |
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